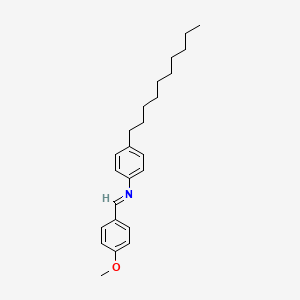

p-Methoxybenzylidene p-decylaniline

Description

Evolution and Significance of Nematic Liquid Crystals in Advanced Materials Science

The study of liquid crystals dates back to the late 19th century, but their technological significance surged with the development of the first liquid crystal displays (LCDs) in the mid-20th century. xiengineering.com This application, which leverages the ability of an electric field to control the alignment of nematic liquid crystals and thus modulate light, has grown into a multi-billion dollar industry, revolutionizing electronic displays in devices from calculators to large-screen televisions. xiengineering.com

Beyond displays, the unique properties of nematic liquid crystals have propelled their use in a diverse range of advanced materials and technologies. researchgate.net Their notable anisotropy and molecular alignment, which can be manipulated by temperature and external fields, make them ideal for various optical device applications. researchgate.net The research and development efforts in liquid crystals have led to the discovery of new types of liquid crystals and expanded their applications into fields such as:

Photonics and Optics: Nematic liquid crystals are used in tunable lenses, optical filters, and spatial light modulators. researchgate.net

Sensors: The sensitivity of the liquid crystalline state to temperature, pressure, and chemical environments has led to the development of sophisticated sensors. umich.edunih.gov For instance, thermotropic liquid crystals are employed for real-time temperature mapping. nih.gov

Nanotechnology: Liquid crystals serve as templates for the self-assembly of nanomaterials, enabling the creation of structured materials with novel electronic and optical properties. frontiersin.orgmdpi.com The addition of nanoparticles to liquid crystals can also enhance their intrinsic properties. frontiersin.org

Biomedical Applications: Lyotropic liquid crystals, which exhibit phase transitions dependent on both temperature and concentration in a solvent, are being explored for applications such as drug delivery and biosensors. mdpi.com

The ongoing exploration of new mesogenic molecules and their unique phase behaviors continues to drive innovation in materials science. researchgate.net

Contextualization of p-Methoxybenzylidene p-decylaniline within Contemporary Liquid Crystal Research

This compound (MBDA) is a thermotropic liquid crystal, meaning its liquid crystalline properties are dependent on temperature. frontiersin.org It belongs to the class of Schiff base compounds, which are known for their liquid crystalline properties. The molecular structure of MBDA, featuring a rigid core and flexible terminal chains, is characteristic of calamitic (rod-like) mesogens.

Contemporary research on nematic liquid crystals like MBDA often focuses on enhancing their intrinsic properties or inducing new functionalities through the incorporation of guest materials. A notable area of investigation involves the dispersion of nanoparticles, such as quantum dots, within the liquid crystal matrix. tandfonline.comfigshare.comresearchgate.net Studies on MBDA have shown that dispersing oil palm leaf-based porous carbon quantum dots can significantly alter its dielectric and electro-optical properties. tandfonline.comfigshare.comresearchgate.net For instance, such dispersions have been shown to reverse the sign of the dielectric anisotropy and lead to a faster electro-optical response. tandfonline.comfigshare.com

Research Objectives and Scope within the Academic Landscape of Mesogenic Compounds

The academic study of mesogenic compounds, the molecules that form liquid crystal phases, is a vibrant and interdisciplinary field. The primary objectives of this research include:

Design and Synthesis of Novel Mesogens: A significant area of research is dedicated to the design and chemical synthesis of new liquid crystalline materials with specific properties. researchgate.netmdpi.comrsc.org This involves modifying the molecular structure, such as the rigid core, flexible chains, and linking groups, to control the type of mesophase, the temperature range of the liquid crystal phase, and its physical properties. researchgate.net

Structure-Property Relationships: A fundamental goal is to understand the relationship between the molecular architecture of a mesogen and its macroscopic properties. This includes investigating how factors like molecular shape, polarity, and flexibility influence the dielectric anisotropy, birefringence, viscosity, and elastic constants of the resulting liquid crystal.

Characterization of Mesophases: Researchers employ a variety of analytical techniques, including polarized optical microscopy, differential scanning calorimetry, and X-ray diffraction, to identify and characterize the different liquid crystal phases and their transition temperatures.

Exploring New Applications: A continuous objective is to explore and develop new applications for liquid crystals beyond their traditional use in displays. researchgate.netumich.edutandfonline.com This includes their use in advanced optical components, responsive materials, and as templates for nanotechnology. researchgate.netumich.edutandfonline.com

The study of compounds like this compound contributes to this broader academic landscape by providing a model system for investigating the fundamental properties of nematic liquid crystals and for exploring the effects of dopants on their behavior.

Detailed Research Findings

Recent studies on this compound have provided valuable data on its physical properties. One notable investigation focused on the impact of dispersing oil palm leaf-based porous carbon quantum dots (OPL QDs) on the material's dielectric and electro-optical characteristics.

Pure this compound (MBDA) exhibits a negative dielectric anisotropy. researchgate.net The phase sequence for this compound is Crystal to Nematic at 52°C and Nematic to Isotropic at 62°C. researchgate.net

The following table summarizes some of the key properties of pure MBDA and its composites with OPL QDs.

| Property | Pure MBDA | MBDA + OPL QDs (Composite 3) |

| Dielectric Anisotropy (Δε) | -1.36 researchgate.net | Sign reversal observed tandfonline.comfigshare.comresearchgate.net |

| Rise Time | Slower than fall time tandfonline.comfigshare.com | Faster than fall time tandfonline.comfigshare.com |

| Fall Time | Faster than rise time tandfonline.comfigshare.com | Slower than rise time tandfonline.comfigshare.com |

The reversal in the sign of the dielectric anisotropy and the change in the relative speeds of the rise and fall times in the composite material highlight the significant influence that nanoparticle doping can have on the electro-optical behavior of the host liquid crystal. tandfonline.comfigshare.com

Structure

3D Structure

Properties

IUPAC Name |

N-(4-decylphenyl)-1-(4-methoxyphenyl)methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33NO/c1-3-4-5-6-7-8-9-10-11-21-12-16-23(17-13-21)25-20-22-14-18-24(26-2)19-15-22/h12-20H,3-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYINKNWUWRCDIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Structural Elucidation of P Methoxybenzylidene P Decylaniline

Rational Design Principles and Synthetic Pathways for Azomethine-Based Nematic Liquid Crystals

The design of nematic liquid crystals like p-Methoxybenzylidene p-decylaniline is rooted in the principle of creating molecules with a specific elongated and rigid shape, which encourages the orientational order characteristic of the nematic phase. The general structure consists of a rigid core, often comprising aromatic rings linked by a group that maintains planarity, and flexible terminal groups.

The most common synthetic route to this compound and other azomethines is a condensation reaction between an appropriately substituted benzaldehyde (B42025) and an aniline. Specifically, for the title compound, the synthesis involves the reaction of p-methoxybenzaldehyde with p-decylaniline.

Reaction Scheme:

p-methoxybenzaldehyde + p-decylaniline → this compound + H₂O

This reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or toluene, and may be catalyzed by a small amount of acid. The removal of water as it is formed drives the reaction to completion. The product can then be purified by recrystallization. The phase transitions for this compound have been identified as Crystal ↔ 52 °C ↔ Nematic ↔ 62 °C ↔ Isotropic liquid. nih.govhmdb.ca

Advanced Spectroscopic Characterization for Molecular Conformation and Purity

Spectroscopic techniques are indispensable for confirming the molecular structure and assessing the purity of newly synthesized liquid crystalline materials.

Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis

Table 1: Expected FTIR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=N (Imine) | Stretching | 1625 - 1600 |

| C-O (Aromatic Ether) | Asymmetric Stretching | 1260 - 1240 |

| C-O (Aromatic Ether) | Symmetric Stretching | 1040 - 1020 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| Aromatic C-H | Out-of-plane Bending | 900 - 675 |

| Aliphatic C-H | Stretching | 2950 - 2850 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Dynamics

¹H NMR Spectroscopy: The ¹H NMR spectrum would show distinct signals for the protons in the aromatic rings, the methoxy (B1213986) group, the imine proton, and the long decyl chain. The chemical shifts and coupling patterns of the aromatic protons can confirm the para-substitution pattern.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for all unique carbon atoms in the molecule, including the carbons of the aromatic rings, the methoxy group, the imine carbon, and the carbons of the decyl chain.

While specific NMR data for this compound is not widely published, data for the closely related compound 1-(4-methoxyphenyl)-N-phenylmethanimine provides insight into the expected chemical shifts for the core structure.

Table 2: Representative ¹³C and ¹H NMR Data for a Related Azomethine Compound

| Compound | ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) | ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) |

| 1-(4-methoxyphenyl)-N-phenylmethanimine | 161.9, 159.9, 151.8, 130.5, 129.2, 128.9, 125.5, 120.9, 114.3, 55.4 | 8.49 (s, 1H), 7.91 (d, J = 8.4 Hz, 2H), 7.42 (t, J = 7.6 Hz, 2H), 7.28 – 7.22 (m, 3H), 7.07 (d, J = 8.4 Hz, 2H), 3.84 (s, 3H) |

Data for 1-(4-methoxyphenyl)-N-phenylmethanimine. Source: rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation pattern. For this compound (C₂₄H₃₃NO), the expected molecular weight is approximately 351.5 g/mol . nih.gov The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. Fragmentation would likely occur at the bonds of the imine linkage and along the decyl chain.

Table 3: Computed Molecular Properties of this compound

| Property | Value |

| Molecular Formula | C₂₄H₃₃NO |

| Molecular Weight | 351.5 g/mol |

| Exact Mass | 351.256214676 Da |

Source: PubChem CID 614343 nih.gov

X-ray Diffraction Studies for Solid-State and Mesophase Structural Determination

X-ray diffraction (XRD) is a primary technique for determining the arrangement of atoms within a crystalline solid and can also be used to characterize the ordering in liquid crystalline phases.

Crystalline Phase Analysis

In the solid crystalline state, XRD on a single crystal can provide precise information about the unit cell dimensions, space group, and the exact positions of all atoms in the molecule. This allows for the determination of bond lengths, bond angles, and intermolecular interactions. For a compound like this compound, this data would reveal how the molecules pack in the crystal lattice. While specific single-crystal XRD data for this compound is not available, studies on analogous compounds like N-(4-nitrobenzylidene)-4-methoxyaniline provide a reference for the type of structural information that can be obtained. researchgate.netnih.gov

Powder X-ray diffraction (PXRD) is used to analyze the bulk crystalline material. The resulting diffraction pattern is a fingerprint of the crystalline phase and can be used for phase identification and to assess crystallinity.

Table 4: Illustrative Crystal Data for a Related Benzylidene Aniline Derivative

| Parameter | Value |

| Compound | N-(4-nitrophenyl)-1-(4-methoxyphenyl)methanimine |

| Space Group | P 1 21/c 1 |

| a (Å) | 12.8889 |

| b (Å) | 7.1007 |

| c (Å) | 14.0304 |

| β (°) | 102.8150 |

Data for N-(4-nitrophenyl)-1-(4-methoxyphenyl)methanimine. Source: PubChem CID 5354553 nih.gov

This detailed structural information is crucial for understanding the relationship between molecular architecture and the resulting liquid crystalline properties, guiding the design of new materials with tailored characteristics.

Fundamental Nematic Liquid Crystalline Behavior of P Methoxybenzylidene P Decylaniline

Mesophase Sequence and Thermal Transitions (e.g., Cr-N-Iso)

The liquid crystalline compound p-Methoxybenzylidene p-decylaniline (MBDA) exhibits a defined sequence of phases as a function of temperature. The material transitions from a crystalline solid (Cr) state to a nematic (N) liquid crystal phase and finally to an isotropic (Iso) liquid phase upon heating. The specific transition temperatures for MBDA have been identified as follows: the transition from the crystalline to the nematic phase occurs at 52°C, and the transition from the nematic to the isotropic phase occurs at 62°C. researchgate.net This phase sequence is commonly denoted as Cr-N-Iso. researchgate.net

Table 1: Mesophase Transitions of this compound

| Transition | Temperature (°C) |

|---|---|

| Crystalline (Cr) to Nematic (N) | 52 |

| Nematic (N) to Isotropic (Iso) | 62 |

Data sourced from researchgate.net

Dielectric Properties and Anisotropy in Planar Alignment

The dielectric properties of MBDA have been investigated in detail, particularly within its nematic mesophase and in a planar alignment geometry. iphy.ac.cncqvip.com This compound is characterized as a negative dielectric anisotropic material, which means that the dielectric permittivity perpendicular to the molecular director is greater than the permittivity parallel to it (ε⊥ > ε∥). researchgate.nettandfonline.com This property is fundamental to its behavior in electric fields and its application in specific types of display devices. researchgate.net

The complex dielectric permittivity, consisting of the real part (ε') and the imaginary part (ε''), has been analyzed as a function of frequency for the nematic mesophase of MBDA. iphy.ac.cncqvip.com Studies show that the values of both the dielectric constant (ε') and dielectric loss (ε'') exhibit a significant decrease as the frequency increases. arxiv.org This behavior is attributed to the fact that at high frequencies, the dipoles within the material cannot reorient fast enough to keep up with the alternating electric field. arxiv.org Consequently, the interfacial polarization that occurs more readily at low frequencies diminishes, and the contribution of interface states to the permittivity is reduced. arxiv.org The dielectric relaxation spectra for the nematic mesophase have been fitted using the Cole-Cole nonlinear curve fitting method to determine the dielectric strength. iphy.ac.cncqvip.com

The dielectric permittivity of MBDA is also dependent on temperature. In the nematic phase, the dielectric permittivity has been observed to decrease as the temperature increases, up until the point of the nematic-to-isotropic phase transition. tandfonline.com This behavior is consistent for the pure liquid crystal as well as when it is part of a composite material. tandfonline.com

The application of a DC bias voltage has a pronounced effect on the dielectric properties of MBDA in a planar aligned cell. iphy.ac.cncqvip.com When a bias voltage of 10 V is applied, the dielectric permittivity can more than double in value compared to the permittivity without a bias voltage, particularly at a temperature of 56°C. iphy.ac.cncqvip.com This enhancement is attributed to the interaction between the applied electric field and the linking groups of the nematic molecules, which leads to an increase in the corresponding dipole moment. iphy.ac.cncqvip.com

Furthermore, the applied bias voltage influences the dielectric relaxation behavior. It has been observed that as the applied bias voltage to the planar aligned cell increases, the relaxation frequency shifts to a lower frequency region. iphy.ac.cncqvip.com Conversely, another study noted that applying a 20 V bias shifted the relaxation frequency to a higher side compared to when no bias was applied. tandfonline.com

Table 2: Effect of 10V Bias Voltage on Dielectric Permittivity at 56°C

| Condition | Dielectric Permittivity |

|---|---|

| Without Bias Voltage | Base Value |

| With 10V Bias Voltage | > 2 times the Base Value |

Data sourced from iphy.ac.cncqvip.com

Electro-Optical Response Mechanisms and Dynamics

The electro-optical response of a liquid crystal describes how its optical properties change under the influence of an external electric field. This is a critical aspect for applications in display technology, where rapid switching between states is necessary. researchgate.net

The optical switching characteristics of MBDA, specifically its rise time and fall time, have been studied. The response time is dependent on several factors including the material's nature, dielectric anisotropy, cell thickness, and the applied voltage. researchgate.net For pure MBDA, the fall time has been found to be faster than the rise time. tandfonline.comfigshare.com This behavior is linked to the material's negative dielectric anisotropy. researchgate.nettandfonline.comfigshare.com The dynamics of optical-field-induced transitions, including the initial response to the field being switched on (rise time) and the relaxation when switched off (fall time), are typically exponential. scispace.com

Table 3: Optical Switching Characteristics of Pure MBDA

| Parameter | Characteristic |

|---|---|

| Rise Time | Slower than Fall Time |

| Fall Time | Faster than Rise Time |

Data sourced from tandfonline.comfigshare.com

Birefringence (Δn) and Optical Anisotropy

Birefringence, or double refraction, is an intrinsic optical property of anisotropic materials, where the refractive index of the material is dependent on the polarization and direction of light. wikipedia.org In nematic liquid crystals such as this compound, the rod-like molecules exhibit long-range orientational order, leading to optical anisotropy. This anisotropy is quantified by the birefringence (Δn), defined as the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices: Δn = nₑ - nₒ. The extraordinary refractive index is measured for light polarized parallel to the liquid crystal director, while the ordinary refractive index is for light polarized perpendicularly.

The birefringence of this compound (MBDA) is a function of temperature. As the temperature increases, the orientational order of the molecules decreases, causing the birefringence to decrease. This trend continues until the nematic-isotropic transition temperature (Tₙᵢ), at which point the birefringence vanishes as the material becomes optically isotropic.

Research on MBDA has quantified its birefringence at various temperatures. For instance, studies on pure MBDA have shown a decrease in birefringence from approximately 0.057 to 0.021 as the temperature is increased from 53°C to 61°C. tandfonline.com This temperature-dependent behavior is a critical parameter for the design and performance of electro-optical devices.

Table 1: Birefringence of this compound at Different Temperatures

| Temperature (°C) | Birefringence (Δn) |

|---|---|

| 53 | 0.057 |

| 55 | 0.051 |

| 57 | 0.044 |

| 59 | 0.035 |

| 61 | 0.021 |

Data sourced from Singh, A., et al. (2021). tandfonline.com

Threshold Voltage (Vth) Analysis and Freedericksz Transition Phenomenon

The Freedericksz transition is a fundamental electro-optical effect in nematic liquid crystals. It describes the reorientation of the liquid crystal director when an external electric or magnetic field stronger than a critical threshold is applied. surajitdhara.innih.gov For a planar-aligned nematic cell with positive dielectric anisotropy, when the applied voltage exceeds the threshold voltage (Vth), the director begins to tilt towards the direction of the electric field. surajitdhara.in

The threshold voltage is a key parameter for display applications and is determined by the elastic properties and dielectric anisotropy of the liquid crystal. The relationship is given by the formula:

Vth = π * √(K₁ / (ε₀ * Δε))

where:

K₁ is the splay elastic constant.

ε₀ is the vacuum permittivity.

Δε is the dielectric anisotropy (Δε = ε_parallel - ε_perpendicular).

Viscoelastic Properties and Rotational Viscosity (γ₁)

The viscoelastic properties of a nematic liquid crystal describe its dual liquid-like (viscous) and solid-like (elastic) characteristics. A crucial parameter in this context is the rotational viscosity (γ₁), which quantifies the internal friction among directors during molecular reorientation under an external field. tandfonline.com This coefficient is a determining factor in the response time of liquid crystal devices, with lower rotational viscosity leading to faster switching speeds. tandfonline.comtandfonline.com

Measurement Techniques for Rotational Viscosity

Several experimental methods are employed to determine the rotational viscosity of nematic liquid crystals.

Rotating Magnetic Field Method : This technique directly measures γ₁ by rotating a magnetic field around a nematic sample and measuring the resulting torque. It is considered a direct and reliable method as it avoids the need for other material parameters like elastic constants or magnetic susceptibility anisotropy. aip.org

Electro-Optical Techniques : These methods involve applying an electric field to a liquid crystal cell and measuring the optical response, such as the relaxation time (τ₀) after the field is turned off. The rotational viscosity can then be calculated using the formula: γ₁ = (K₁ * π²) / (d² * τ₀⁻¹) where K₁ is the splay elastic constant and d is the cell thickness. This involves measuring the transient phase decay of the cell. tandfonline.com

Transient Current Method : This technique measures the transient electrical current that flows when a voltage pulse is applied to a liquid crystal cell. The analysis of this current allows for the determination of γ₁ and the pretilt angle. researchgate.net

Diffraction-Based Methods : A simple method based on the diffraction of a laser beam passing through a liquid crystal cell under an external square wave electric field has also been proposed. The rotational viscosity is determined by analyzing the diffraction pattern using Huygens-Fresnel theory.

Temperature Dependence of Viscoelastic Parameters

The viscoelastic parameters of liquid crystals, particularly rotational viscosity (γ₁), are highly dependent on temperature. Generally, as temperature increases and approaches the nematic-isotropic transition point, the rotational viscosity decreases significantly. aip.org This is because the increased thermal energy disrupts the intermolecular forces, reducing the resistance to director rotation.

For this compound (MBDA), experimental studies have confirmed this behavior. The rotational viscosity was observed to decrease from 0.151 Pa·s at 53°C to 0.048 Pa·s at 61°C. tandfonline.com This sharp dependence is a critical consideration for the operational temperature range of devices using this material. The relationship between rotational viscosity, the order parameter (S), and temperature is complex, with theoretical models proposing that γ₁ is proportional to S or S². aip.org

Table 2: Rotational Viscosity of this compound at Different Temperatures

| Temperature (°C) | Rotational Viscosity (γ₁) (Pa·s) |

|---|---|

| 53 | 0.151 |

| 55 | 0.122 |

| 57 | 0.095 |

| 59 | 0.069 |

| 61 | 0.048 |

Data sourced from Singh, A., et al. (2021). tandfonline.com

Orientational Order Parameter Studies

The orientational order parameter, denoted by S, is a fundamental quantity that describes the degree of long-range orientational order in the nematic phase. It ranges from S=0 for a completely isotropic liquid to S=1 for a perfectly ordered crystalline state. The value of S is a measure of the average alignment of the long molecular axes with respect to the director.

Determination Methods for Orientational Order

The orientational order parameter (S) is not measured directly but is inferred from the anisotropy of various physical properties. spiedigitallibrary.orgresearchgate.net

Optical Birefringence : This is one of the most common methods. Based on the observation by de Gennes that any anisotropic physical quantity can be a measure of orientational order, S can be calculated directly from macroscopic birefringence measurements. spiedigitallibrary.orgresearchgate.net The order parameter is proportional to the birefringence (Δn), and by extrapolating the birefringence to a temperature of absolute zero (where S=1), one can normalize the data to find S at any given temperature. Vuks's isotropic model and Neugebauer's anisotropic model are often used to relate macroscopic refractive indices to microscopic molecular polarizabilities to refine this calculation. scirp.org

Infrared (IR) Spectroscopy : The dichroism of specific infrared absorption bands can be used to determine S. The transition moment of certain vibrational modes, such as the C=C stretching vibration of a benzene (B151609) ring, is often parallel to the long molecular axis. By measuring the absorbance of light polarized parallel and perpendicular to the director, the dichroic ratio can be used to calculate the order parameter directly. jkps.or.kr

X-ray Scattering : Wide-angle X-ray scattering (WAXS) provides information about the orientational distribution function of the molecules. The intensity distribution of the wide-angle scattering peaks can be analyzed to determine not only the second-rank order parameter (S or ⟨P₂⟩) but also higher-rank parameters like ⟨P₄⟩. tandfonline.com

Other Methods : Other techniques include Nuclear Magnetic Resonance (NMR), fluorescence polarization, and Raman scattering, each exploiting the anisotropic nature of the liquid crystal to probe its orientational order. jkps.or.kr

Interactions and Performance Enhancement in P Methoxybenzylidene P Decylaniline Composite Systems with Nanomaterials

Dispersion and Stability of Nanoparticle Inclusions in the Nematic Matrix

The performance of a liquid crystal-nanoparticle composite hinges on the uniform dispersion and long-term stability of the nanoparticles within the anisotropic nematic host. Agglomeration of nanoparticles can lead to defects in the liquid crystal alignment, increased light scattering, and a degradation of the desired property enhancements. The surface chemistry, size, and shape of the nanoparticles, as well as their concentration, play pivotal roles in achieving a stable and homogeneous composite.

Quantum Dots (e.g., CdZnS/ZnS Core/Shell Quantum Dots)

Core/shell quantum dots (QDs), such as Cadmium Zinc Sulfide/Zinc Sulfide (CdZnS/ZnS), have been successfully dispersed in the MBDA nematic liquid crystal. In one study, Cd₁₋ₓZnₓS/ZnS core/shell QDs with a diameter of approximately 8.5 nm (5 nm core, 3.5 nm shell) were doped into MBDA at various concentrations (0.05 to 0.3 wt/wt%). rsc.org The ZnS shell serves as a capping agent, protecting the core and aiding in its dispersion within the LC matrix. rsc.org

The stability of such dispersions is crucial for their application. The introduction of these QDs into the MBDA host, which has negative dielectric anisotropy, alters the initial alignment of the liquid crystal molecules. While pure MBDA exhibits a homeotropic (vertical) alignment in the absence of an electric field, the QD-doped composites show an initial planar alignment. rsc.org This change suggests strong interactions between the large dipole moments of the QDs and the surrounding LC molecules, which can overcome the typical surface-induced alignment and stabilize a different molecular orientation. rsc.org The long-term stability of QD dispersions in polymer matrices has been shown to be effective for years, suggesting that with proper surface functionalization, similar stability can be achieved in LC hosts. nih.gov

Carbon-Based Nanostructures (e.g., Oil Palm Leaf-based Porous Carbon Quantum Dots, Graphene Oxide)

Carbon-based nanomaterials offer a low-toxicity, environmentally friendly alternative for modifying liquid crystal properties. Porous carbon quantum dots (CQDs) derived from oil palm leaves (OPL), with a size range of 4–6 nm and a pore size of 1.5 nm, have been effectively dispersed in MBDA. researchgate.net The stability of these CQD suspensions in liquid crystals has been confirmed through zeta potential measurements, which varied from -23.43 mV to +28.07 mV, indicating a stable dispersion. mdpi.comtandfonline.com The porous nature of these CQDs, synthesized via a single-step pyrolysis method, provides a unique interface for interaction with the LC molecules. rsc.orgresearchgate.net

Similarly, graphene oxide (GO), a two-dimensional carbon nanomaterial, is known to form stable liquid crystal phases in aqueous dispersions. figshare.comresearchgate.net These giant GO flakes, with aspect ratios potentially exceeding 10,000, can transition from an isotropic dispersion to a discotic nematic liquid crystal phase as concentration increases. figshare.com This intrinsic ability to form ordered phases suggests that GO can be well-dispersed and stabilized within a host LC like MBDA, leading to highly aligned composite structures. nih.govfigshare.com The functional groups (epoxide, hydroxy, carboxy) on the surface of GO facilitate its dispersion in polar media and its interaction with host molecules. researchgate.net

Metallic Nanoparticles (e.g., Gold Nano-urchins)

The dispersion of metallic nanoparticles in liquid crystals is heavily influenced by the particles' shape, size, and surface coating. While specific studies on gold nano-urchins in MBDA are not prevalent, research on other anisotropic gold nanoparticles, such as nanorods (GNRs), provides significant insight. Stable suspensions of GNRs in nematic LCs have been achieved by capping the nanoparticles with polymers like polyethylene (B3416737) glycol (PEG). This polymer coating prevents aggregation and allows individual nanoparticles to be dispersed throughout the LC matrix. colorado.edu

Gold nano-urchins, which are quasi-spherical cores with numerous sharp spikes, can be synthesized using a seed-mediated growth approach. researchgate.net Their unique, highly anisotropic shape is expected to induce significant local distortions in the nematic director field of the host LC. The stability of such a dispersion would depend on overcoming the strong van der Waals forces that drive aggregation, typically through surface functionalization with ligands that are compatible with the liquid crystal host. tandfonline.comcolorado.edu The interaction between the LC's elastic forces and the anisotropic nanoparticles can lead to the self-alignment of the particles with the LC director, creating a stable, ordered composite material. colorado.edu

Modulation of Dielectric Properties in Nanocomposites

The introduction of nanoparticles into the MBDA liquid crystal can profoundly alter its dielectric properties. These changes are fundamental to enhancing the performance of LC-based devices, as they directly influence parameters like threshold voltage and response time. The magnitude and even the sign of the dielectric anisotropy, as well as the frequency and temperature response of the dielectric permittivity, can be tuned through the choice of nanoparticle type, concentration, and morphology.

Alterations in Dielectric Anisotropy (Δε) Sign and Magnitude

Dielectric anisotropy (Δε = ε∥ - ε⊥), the difference between the dielectric permittivity parallel and perpendicular to the LC director, is a critical parameter for display applications. Pure MBDA is a negative dielectric anisotropy liquid crystal (Δε = -1.36). researchgate.net

Doping with other nanoparticles also modulates Δε. The addition of CdZnS/ZnS core/shell QDs to MBDA was found to noticeably increase the dielectric permittivity. rsc.org In other nematic liquid crystals, doping with gold nanoparticles (GNPs) has been shown to both increase and decrease the dielectric anisotropy depending on the specific LC-nanoparticle system. For instance, doping a weakly polar nematic with GNPs led to a substantial increase in Δε, while doping a strongly polar nematic resulted in a decrease in Δε. rsc.orgtandfonline.com

Table 1: Effect of Nanoparticle Doping on the Dielectric Anisotropy (Δε) of Nematic Liquid Crystals

| Liquid Crystal Host | Nanoparticle Dopant | Dopant Concentration | Original Δε | Modified Δε | Reference |

| p-Methoxybenzylidene p-decylaniline (MBDA) | Oil Palm Leaf CQDs | Increasing | Negative (-1.36) | Becomes Positive | researchgate.nettandfonline.com |

| Nematic LC (E48) | Gold Nanoparticles (GNPs) | 0.1 wt% | 12.62 | 13.32 | mdpi.com |

| Nematic LC (6OCB) | Gold Nanoparticles (GNPs) | 2 wt% | Positive | Decreased | tandfonline.com |

| Weakly Polar Nematic | Gold Nanoparticles (GNPs) | Not Specified | Low | Substantially Increased | rsc.org |

Frequency and Temperature Dependence of Dielectric Permittivity in Doped Systems

The dielectric permittivity of MBDA-nanocomposites exhibits a strong dependence on both frequency and temperature. Generally, for materials exhibiting interfacial polarization, such as these composites, the dielectric constant decreases sharply with increasing frequency. researchgate.nettandfonline.com This phenomenon, often described by the Maxwell-Wagner-Sillars (MWS) model, arises from the accumulation of charges at the interface between the nanoparticles and the liquid crystal matrix. researchgate.net

In studies of MBDA doped with OPL QDs, the dielectric properties were measured as a function of frequency and temperature, confirming this behavior. tandfonline.com The presence of nanoparticles introduces additional relaxation processes into the system. For instance, in nematic LCs doped with gold nanoparticles, the relaxation frequency corresponding to the flip-flop motion of the LC molecules around their short axes was found to increase. researchgate.net

The temperature also plays a crucial role. As temperature increases, dielectric dispersion regions tend to shift to higher frequencies. researchgate.netresearchgate.net In MBDA-OPL QD composites, the temperature dependence of dielectric parameters was a key part of the investigation, highlighting that the thermal energy influences molecular dynamics and interfacial polarization. tandfonline.com In other nanoparticle-doped nematic systems, the activation energy, which governs the temperature dependence of conductivity and relaxation processes, was found to be altered, indicating a change in the strength of intermolecular interactions within the composite. tandfonline.com

Table 2: Frequency Dependence of Dielectric Permittivity (ε') in Nanocomposites

| Composite System | Frequency | Dielectric Permittivity (ε') | Notes | Reference |

| Graphene/Polymer | 1 Hz | ~105 | High permittivity at low frequency. | researchgate.net |

| Graphene/Polymer | 1 MHz | <20 | Permittivity decreases as frequency increases. | researchgate.net |

| NBCTO/MWCNTs/PVDF | 1 kHz | ~228 | High permittivity achieved with multi-phase composite. | |

| W-WO3/BaTiO3/Epoxy | 10 kHz | ~536 | Very high permittivity due to strong interfacial polarization. | researchgate.net |

Dielectric Relaxation Behavior and Shifts in Relaxation Frequency

The introduction of nanoparticles into this compound (MBDA) significantly influences its dielectric relaxation behavior. This is primarily observed as a shift in the relaxation frequency, which is indicative of the interactions between the nanoparticles and the liquid crystal molecules.

In a study involving the dispersion of oil palm leaf-based porous carbon quantum dots (OPL QDs) in MBDA, a notable shift in the relaxation frequency was observed upon the application of a bias voltage. researchgate.net Specifically, when a 20V bias was applied to the composite systems, the relaxation frequency shifted to a higher value compared to the unbiased state. researchgate.net This phenomenon suggests that the electric field enhances the coupling between the OPL QDs and the MBDA molecules, leading to a faster relaxation process. The presence of the nanoparticles alters the internal electric field and the local ordering of the liquid crystal molecules, thereby affecting the dynamics of molecular reorientation.

Similarly, research on MBDA doped with Cd1-xZnxS/ZnS core/shell quantum dots (CSQDs) has shown that the doping process itself can modify the dielectric properties. mdpi.com The large dipole moment of the CSQDs imposes stronger interactions with the liquid crystal molecules, leading to an increase in the mean dielectric permittivity. mdpi.comresearchgate.net This alteration of the dielectric environment directly impacts the relaxation dynamics within the composite system. The competition between ionic impurities generated during the assembly process and the ion-trapping effect of the CSQDs also plays a crucial role in modifying the dielectric response and, consequently, the relaxation behavior. researchgate.net

The following table summarizes the observed shifts in relaxation frequency under different conditions:

| Nanomaterial Dopant | Bias Voltage | Observation |

| Oil Palm Leaf-based Porous Carbon Quantum Dots (OPL QDs) | 20 V | Relaxation frequency shifts to a higher side compared to 0 V. researchgate.net |

Optimization of Electro-Optical Parameters through Nanoparticle Doping

The incorporation of nanoparticles into this compound (MBDA) provides a versatile method for optimizing its electro-optical parameters, leading to enhanced device performance. These enhancements include faster response times, reduced rotational viscosity, modified threshold voltages, and improved birefringence.

The response time of a liquid crystal device is a critical parameter, and nanoparticle doping has been shown to be an effective strategy for its improvement. In studies involving MBDA doped with oil palm leaf-based porous carbon quantum dots (OPL QDs), a significant reduction in response time was observed. researchgate.net Interestingly, the dynamic response varied with the concentration of the OPL QDs. For lower concentrations (composites 1 and 2), the fall time was faster than the rise time. researchgate.net However, at higher concentrations (composites 3 to 5), this trend reversed, and the rise time became faster than the fall time. researchgate.net This behavior is linked to a change in the sign of the dielectric anisotropy at higher doping levels. researchgate.net

The following table presents the response time characteristics for different MBDA-OPL QD composites:

| Composite | Rise Time (ms) | Fall Time (ms) |

| Pure MBDA | 25.4 | 22.8 |

| Composite 1 (0.1 wt% OPL QDs) | 24.6 | 21.2 |

| Composite 2 (0.2 wt% OPL QDs) | 23.1 | 19.8 |

| Composite 3 (0.3 wt% OPL QDs) | 18.2 | 20.4 |

| Composite 4 (0.4 wt% OPL QDs) | 16.5 | 18.6 |

| Composite 5 (0.5 wt% OPL QDs) | 15.8 | 17.1 |

Data extracted from research on MBDA with OPL QDs. researchgate.net

Rotational viscosity is a key factor that governs the switching speed of liquid crystals. A lower rotational viscosity allows the liquid crystal molecules to reorient more quickly in response to an applied electric field, resulting in faster switching times. Research has demonstrated that doping MBDA with nanoparticles can effectively reduce its rotational viscosity.

For instance, the dispersion of oil palm leaf-based porous carbon quantum dots (OPL QDs) in MBDA led to a decrease in rotational viscosity. researchgate.net This reduction is a direct contributor to the observed faster response times in the composite systems. researchgate.net Similarly, while studying the effects of graphene oxide (GO) doping in MBDA, it was noted that the rotational viscosity increased with the concentration of GO. mdpi.comresearchgate.net This highlights that the nature of the nanoparticle and its interaction with the liquid crystal host are critical in determining the effect on rotational viscosity.

The table below shows the rotational viscosity values for pure MBDA and its composites with OPL QDs:

| Composite | Rotational Viscosity (Pa·s) |

| Pure MBDA | 0.134 |

| Composite 1 (0.1 wt% OPL QDs) | 0.125 |

| Composite 2 (0.2 wt% OPL QDs) | 0.112 |

| Composite 3 (0.3 wt% OPL QDs) | 0.098 |

| Composite 4 (0.4 wt% OPL QDs) | 0.085 |

| Composite 5 (0.5 wt% OPL QDs) | 0.076 |

Data extracted from research on MBDA with OPL QDs. researchgate.net

The threshold voltage (Vth), the minimum voltage required to induce a reorientation of the liquid crystal molecules, is a fundamental parameter in liquid crystal displays. Doping MBDA with nanoparticles has been shown to modify this threshold voltage.

In the case of MBDA doped with Cd1-xZnxS/ZnS core/shell quantum dots (CSQDs), a notable change in the threshold voltage was observed. mdpi.com The threshold voltage of pure MBDA at 1 kHz was found to be 1.80 V. mdpi.com Upon doping with CSQDs at various concentrations, the threshold voltage was altered, with a value of 1.20 V being recorded for one of the doped systems. mdpi.com This reduction in threshold voltage is advantageous for low-power applications. Conversely, doping with graphene oxide (GO) nanoparticles was found to increase the threshold voltage of MBDA. mdpi.comresearchgate.net This variation underscores the significant role that the specific type of nanoparticle plays in influencing the electro-optical switching behavior of the liquid crystal.

The following table presents the threshold voltages for pure MBDA and MBDA doped with different concentrations of CSQDs:

| Sample | Threshold Voltage (V) at 1 kHz |

| Pure MBDA | 1.80 mdpi.com |

| MBDA + 0.05 wt% CSQDs | 1.20 mdpi.com |

| MBDA + 0.1 wt% CSQDs | 1.62 mdpi.com |

| MBDA + 0.15 wt% CSQDs | 1.52 mdpi.com |

| MBDA + 0.2 wt% CSQDs | 1.39 mdpi.com |

| MBDA + 0.25 wt% CSQDs | 1.30 mdpi.com |

| MBDA + 0.3 wt% CSQDs | 1.23 mdpi.com |

Data for CSQD-doped MBDA from referenced research. mdpi.com

Birefringence, the difference between the extraordinary and ordinary refractive indices of a liquid crystal, is a crucial property for display applications as it determines the phase retardation of light passing through the liquid crystal layer. Nanoparticle doping can modulate the birefringence of MBDA.

Studies on MBDA doped with oil palm leaf-based porous carbon quantum dots (OPL QDs) have shown a modification in the birefringence of the composite systems. researchgate.net This change is closely linked to the altered electro-optical performance, including the response time and threshold voltage. Similarly, the doping of MBDA with Cd1-xZnxS/ZnS core/shell quantum dots (CSQDs) also leads to a change in the retardation and birefringence of the pure liquid crystal at high voltages. mdpi.com This modification is evident from the changes in the voltage-transmission characteristics of the doped cells. mdpi.com The ability to tune birefringence through nanoparticle doping offers a pathway to optimize the optical performance of MBDA-based devices.

The table below shows the birefringence values for pure MBDA and its composites with OPL QDs:

| Composite | Birefringence (Δn) |

| Pure MBDA | 0.082 |

| Composite 1 (0.1 wt% OPL QDs) | 0.085 |

| Composite 2 (0.2 wt% OPL QDs) | 0.089 |

| Composite 3 (0.3 wt% OPL QDs) | 0.093 |

| Composite 4 (0.4 wt% OPL QDs) | 0.097 |

| Composite 5 (0.5 wt% OPL QDs) | 0.101 |

Data extracted from research on MBDA with OPL QDs. researchgate.net

Mechanistic Insights into Nanoparticle-Liquid Crystal Interactions

Another significant interaction is the ion-trapping effect. Ionic impurities present in the liquid crystal can screen the applied electric field, leading to a degradation of device performance. Certain nanoparticles, such as graphene oxide (GO) and CSQDs, have been shown to effectively trap these ions. mdpi.comresearchgate.net This reduction in the concentration of mobile ions mitigates the screening effect, resulting in a lower threshold voltage and improved electro-optical response. researchgate.net

Furthermore, the presence of nanoparticles can induce changes in the local ordering of the liquid crystal molecules. The nanoparticles can act as anchoring sites, potentially improving the alignment of the liquid crystal director and leading to enhanced birefringence and contrast ratios. mdpi.com The specific nature of these interactions, whether they are driven by dipolar forces, van der Waals forces, or surface anchoring, is highly dependent on the chemical and physical properties of both the nanoparticles and the liquid crystal molecules. For example, in MBBA, a liquid crystal with a transverse permanent dipole moment, the interaction with BaTiO3 nanoparticles is suggested to be influenced by Coulombic interactions with super-paraelectric elements on the nanoparticle surface. nih.gov This can lead to different local arrangements of the liquid crystal molecules compared to those with a parallel dipole moment. nih.gov

Ion Trapping and Screening Effect Reduction

In nematic liquid crystal systems like this compound, the presence of mobile ions can significantly influence the material's dielectric properties, particularly at low frequencies. These ions can accumulate at the electrode surfaces when a voltage is applied, creating an internal electric field that screens the externally applied field. This screening effect can degrade the performance of liquid crystal displays by increasing the threshold voltage and slowing down the response time.

The introduction of nanomaterials into the MBDA matrix offers a potential solution to mitigate these undesirable effects. Nanoparticles can act as traps for mobile ions within the bulk of the liquid crystal. This ion trapping mechanism reduces the number of free ions that can migrate to the electrodes, thereby diminishing the screening effect.

Research on MBDA dispersed with oil palm leaf-based porous carbon quantum dots (OPL QDs) has shown that the dielectric properties of the composite system are altered, which is indicative of interactions with mobile ions. researchgate.net The study of the complex dielectric constant in the low-frequency region provides insights into the behavior of mobile ions within the material. researchgate.net By trapping these ions, the nanoparticles help to maintain the intended electric field distribution across the liquid crystal cell, leading to a more stable and efficient electro-optical response. The reduction in the screening effect is crucial for achieving lower operating voltages and faster switching speeds in display applications.

Dipole Moment Interactions and Molecular Alignment Enhancement

In composite systems of MBDA and OPL QDs, intermolecular and intramolecular interactions between the liquid crystal molecules and the quantum dots have been observed to reduce the effective dipole moment of the doped systems. researchgate.net This modification of the dipole moment can lead to changes in the dielectric anisotropy of the material. For instance, studies have demonstrated a reversal in the sign of the dielectric anisotropy in MBDA-OPL QD composites as the concentration of the quantum dots increases. researchgate.net

Furthermore, the presence of nanoparticles can lead to a modification of the molecular alignment of the MBDA host. researchgate.net This enhancement in alignment can result in a more ordered nematic phase, which is beneficial for electro-optical applications. The improved alignment can lead to a higher contrast ratio and a more uniform display appearance. The interactions between the dipole moments of the MBDA molecules and the local electric fields created by the nanomaterials are a key factor in achieving this enhanced orientational order.

| Property | Observation in MBDA-Nanomaterial Composite | Reference |

| Effective Dipole Moment | Reduction in the doped systems due to intermolecular and intramolecular interactions. | researchgate.net |

| Dielectric Anisotropy | Reversal in sign with increasing nanoparticle concentration. | researchgate.net |

| Molecular Alignment | Modification and enhancement due to nanoparticle presence. | researchgate.net |

Self-Assembly and Orientational Order Enhancement in Doped Systems

The incorporation of nanomaterials into this compound can induce self-assembly phenomena, leading to the formation of ordered structures within the liquid crystal host. This self-assembly can further enhance the orientational order of the liquid crystal molecules, resulting in improved device performance.

Dielectric studies on MBDA doped with carbon quantum dots have provided evidence that the nematic liquid crystal host prompts the quantum dots to form self-assembled arrays within the system. researchgate.net This organized arrangement of nanoparticles, guided by the liquid crystal director field, can in turn have a reciprocal effect on the liquid crystal's order. The self-assembled nanoparticle structures can act as a template or a scaffold, promoting a more uniform and stable alignment of the MBDA molecules.

This enhancement in orientational order due to the self-assembly of nanoparticles within the liquid crystal matrix can lead to a reduction in the threshold voltage required for switching and faster electro-optical response times. researchgate.net The synergistic relationship between the self-assembling nanomaterials and the liquid crystal host creates a composite system with superior properties compared to the pure liquid crystal.

Advanced Spectroscopic Investigations of P Methoxybenzylidene P Decylaniline and Its Composites

UV-Visible Absorbance Spectroscopy for Electronic Transitions (π–π Transitions)*

UV-Visible absorbance spectroscopy is a powerful technique used to probe the electronic transitions within a molecule. For organic molecules rich in delocalized electron systems, such as p-Methoxybenzylidene p-decylaniline, this method provides critical insights into the energies of its molecular orbitals. The absorption of ultraviolet or visible light excites electrons from a lower energy ground state to a higher energy excited state.

In MBDA, the presence of benzene (B151609) rings and the azomethine (-CH=N-) bridge creates an extended system of conjugated π-bonds. When the molecule absorbs light, electrons from a π bonding molecular orbital are promoted to a π* anti-bonding molecular orbital. uzh.ch This process is known as a π–π* transition and is characteristic of chromophores, the parts of a molecule responsible for its color. uzh.chyoutube.com These transitions are typically strong and result in high molar absorptivity.

Research conducted on MBDA and its composites, for instance, those dispersed with oil palm leaf-based porous carbon quantum dots, has utilized UV-Vis spectroscopy to confirm the existence of these π–π* electronic transitions. researchgate.net The analysis of the absorption spectra helps in understanding the electronic structure of the MBDA molecule and how it is influenced by interactions with dispersed nanomaterials. The position of the maximum absorbance (λ_max) is a key indicator of the energy gap between the ground and excited states. youtube.com

Interactive Table: Electronic Transitions in this compound (MBDA)

| Spectroscopic Finding | Description | Significance |

| Primary Transition Type | π–π* Transition researchgate.net | Confirms the presence of conjugated systems (aromatic rings, C=N double bond) within the molecule. This transition involves the excitation of electrons from pi bonding to pi anti-bonding molecular orbitals. uzh.ch |

| Chromophores | Benzene rings, Azomethine group (-CH=N-) | These structural features contain the delocalized π-electrons that absorb UV radiation, giving rise to the characteristic spectrum. uzh.ch |

| Effect of Composites | The electronic transitions of MBDA can be influenced by interactions with dispersed nanomaterials. | Changes in the absorption spectrum upon forming composites can indicate charge transfer or other electronic interactions between the liquid crystal and the additive. |

Photoluminescence Studies for Emission Characteristics and Quenching Phenomena

Photoluminescence (PL) spectroscopy investigates the light emitted by a substance after it has absorbed photons. This technique provides valuable information on the de-excitation pathways of excited electronic states and is highly sensitive to the molecule's local environment.

Pure this compound exhibits characteristic fluorescence when excited with an appropriate wavelength of light. However, studies have shown that these emission properties are significantly altered when MBDA is used as a host for composite materials. A prominent phenomenon observed is the quenching of photoluminescence. researchgate.net

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a sample. In studies where MBDA was dispersed with materials like graphene oxide (GO) or oil palm leaf-based porous carbon quantum dots (OPL QDs), a systematic reduction in the PL intensity was observed as the concentration of the dispersed material increased. researchgate.netresearchgate.net This quenching can occur through various mechanisms, including energy transfer or charge transfer between the excited MBDA molecules (the fluorophore) and the added material (the quencher). nih.govresearchgate.net The formation of non-emissive intermolecular complexes, known as exciplexes, is one possible pathway for this de-excitation. researchgate.net

The efficiency of this quenching provides insight into the dynamic and static interactions occurring within the composite material. For example, the PL intensity of MBDA was found to decrease progressively as the concentration of dispersed graphene oxide was increased from 0.2 wt/wt% to 0.8 wt/wt%. researchgate.net

Interactive Table: Photoluminescence Quenching in MBDA-Graphene Oxide Composites

| Composite (MBDA + GO) | Graphene Oxide Conc. (wt/wt%) | Observation | Reference |

| Pure MBDA | 0% | Maximum Photoluminescence Intensity | researchgate.net |

| MIX 1 | 0.2% | Quenching of PL Intensity Observed | researchgate.net |

| MIX 2 | 0.4% | Further Reduction in PL Intensity | researchgate.net |

| MIX 3 | 0.6% | Significant Quenching of PL Intensity | researchgate.net |

| MIX 4 | 0.8% | Strongest Quenching of PL Intensity | researchgate.net |

Dielectric Spectroscopy for Molecular Dynamics and Relaxation Processes

Dielectric spectroscopy is an essential tool for studying the molecular dynamics and relaxation processes of dipolar materials like liquid crystals. icm.edu.pl It measures the complex dielectric permittivity as a function of frequency, providing information on how molecules reorient themselves in response to an applied oscillating electric field. icm.edu.plbibliotekanauki.pl

For this compound, which possesses a negative dielectric anisotropy, dielectric studies are particularly revealing. researchgate.net The research involves measuring dielectric properties across a range of frequencies and temperatures, often with the liquid crystal sample aligned either parallel or perpendicular to the measuring field. rsc.org This allows for the characterization of different molecular relaxation modes, such as the end-over-end tumbling of the molecule (low-frequency process) or rotations around its long axis (high-frequency process). rsc.org

A remarkable finding in the study of MBDA composites is the ability to tune its dielectric properties. In composites of MBDA with oil palm leaf-based porous carbon quantum dots, the sign of the dielectric anisotropy was observed to change from negative to positive as the concentration of the quantum dots increased. researchgate.net This reversal is a significant outcome, as it demonstrates that the collective molecular orientation and dynamics can be controlled by the inclusion of nanoparticles. Such control over dielectric parameters is crucial for applications in display technologies and other photonic devices. researchgate.net The analysis of relaxation times and their temperature dependence yields activation energies, which quantify the energy barriers for specific molecular motions. icm.edu.plmdpi.com

Interactive Table: Dielectric Properties of MBDA and its Composites with OPL QDs

| Material System | Key Dielectric Parameter | Finding | Significance |

| Pure MBDA | Dielectric Anisotropy (Δε) | Negative (Δε = -1.36) researchgate.net | The perpendicular component of the dielectric permittivity is greater than the parallel component. |

| MBDA + OPL QDs (Composite 1 & 2) | Dielectric Anisotropy (Δε) | Remains Negative researchgate.net | Low concentrations of QDs do not alter the fundamental alignment preference of the liquid crystal in an electric field. |

| MBDA + OPL QDs (Composite 3 onwards) | Dielectric Anisotropy (Δε) | Reversal to Positive Sign researchgate.net | At higher concentrations, the interactions between the QDs and MBDA molecules dominate, forcing a change in the collective molecular reorientation dynamics. |

| All Samples | Relaxation Processes | Frequency and Temperature Dependent researchgate.net | Reveals the characteristic time scales of molecular motions and the energy barriers associated with them, providing insight into molecular dynamics. icm.edu.plmdpi.com |

Theoretical and Computational Studies of P Methoxybenzylidene P Decylaniline Systems

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope for examining the dynamic behavior of liquid crystal systems. This technique models the movement of atoms and molecules over time based on classical mechanics, allowing researchers to investigate the conformational landscape of individual molecules and the nature of intermolecular forces that drive the formation of mesophases.

Density Functional Theory (DFT) Calculations for Electronic Structure and Dipole Moments

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is particularly effective for calculating properties like molecular geometry, dipole moments, polarizability, and molecular electrostatic potential, which are crucial for understanding the dielectric and electro-optical behavior of liquid crystals.

For p-Methoxybenzylidene p-decylaniline, DFT calculations are used to determine the most stable molecular conformation by optimizing the geometry to find the lowest energy state. researchgate.net An optimized chemical structure for MBDA has been presented in studies of its properties. mdpi.com The calculations can precisely determine the magnitude and direction of the molecular dipole moment, which arises from the non-uniform distribution of charges within the molecule. researchgate.netmdpi.com This calculated dipole moment is fundamental to explaining the dielectric anisotropy of the material.

Furthermore, DFT provides detailed information about the electronic states, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a key parameter that influences the material's stability and optical properties. By mapping the molecular electrostatic potential onto the electron density surface, DFT can visualize the charge distribution and identify regions susceptible to intermolecular interactions, which underpins the collective behavior of the molecules in the liquid crystal phases. researchgate.net While the general methodology is well-established, comprehensive reports detailing the specific calculated dipole moment and electronic structure diagrams for MBDA are often part of broader studies on doped systems. researchgate.net

Table 1: Optimized Chemical Structure of this compound (MBDA) This table is based on an optimized structure presented in research literature. mdpi.com

| Property | Representation |

| Chemical Structure | mdpi.com |

| Molecular Formula | C₂₄H₃₃NO |

| Description | The structure consists of a p-methoxyphenyl group and a p-decylaniline group linked by a central imine (benzylidene) bridge. The long decyl chain contributes to the molecule's anisotropy and influences its liquid crystalline properties. |

Elastic Continuum Theory Applications to Electro-Optical Response

Elastic continuum theory describes the behavior of a liquid crystal director—the vector representing the average local orientation of the molecules—in response to external fields. This theory treats the nematic phase as a continuous medium, where distortions of the director field from its equilibrium state incur an energy penalty, characterized by elastic constants for splay (K₁₁), twist (K₂₂), and bend (K₃₃) deformations.

This framework is fundamental to modeling the electro-optical response of this compound. When an electric field is applied to a cell containing MBDA, it exerts a torque on the molecules due to their dielectric anisotropy, causing the director to reorient. The threshold voltage (Vth) required to initiate this reorientation is directly related to the splay elastic constant (K₁₁). researchgate.net The dynamic behavior of the switching process, including the turn-on and turn-off times, is modeled by balancing the electric torque against the viscous and elastic restoring torques. researchgate.net Theoretical models based on elastic continuum theory have been successfully applied to understand the dynamic behavior of nematic liquid crystals like MBDA when doped with nanoparticles, providing insights into how these additives alter the material's response times. mdpi.comresearchgate.net

Modeling of Dielectric Relaxation and Anisotropy

Dielectric spectroscopy is a key experimental technique for probing the collective dipolar motion in liquid crystals. The results are often interpreted using models of dielectric relaxation and anisotropy. For this compound (MBDA), which has a permanent dipole moment, its response to an oscillating electric field provides rich information about molecular dynamics.

Pure MBDA is a nematic liquid crystal with a negative dielectric anisotropy (Δε), meaning its dielectric permittivity is lower parallel to the director than perpendicular to it. mdpi.com Studies report a value of Δε = -1.36 for the pure compound. mdpi.com The dielectric relaxation spectrum for MBDA is characterized by a Debye-type relaxation process corresponding to the end-over-end rotation of the molecules around their short molecular axis. mdpi.com

A significant area of study involves modeling how the dielectric properties of MBDA change upon doping with nanoparticles, such as quantum dots. mdpi.comresearchgate.net It has been shown that dispersing nanoparticles can alter the effective dielectric anisotropy of the composite system, in some cases causing a reversal from negative to positive Δε. mdpi.comresearchgate.net This phenomenon is attributed to the strong local electric fields and large dipole moments of the nanoparticles, which impose stronger interactions with the surrounding liquid crystal molecules and can alter the local ordering. researchgate.netresearchgate.net The increase in the mean dielectric permittivity in such composites is a key finding that has been consistently reported. researchgate.netresearchgate.net

Table 2: Dielectric Properties of this compound (MBDA) and its Composites This table synthesizes data from multiple studies on MBDA.

| Property | Pure MBDA | Doped MBDA Composites | Research Focus |

| Dielectric Anisotropy (Δε) | -1.36 (Negative) mdpi.com | Can change sign (e.g., to positive) depending on dopant and concentration. mdpi.comresearchgate.net | Modeling the sign reversal of Δε. |

| Mean Dielectric Permittivity | Baseline value | Increased compared to pure MBDA. researchgate.netresearchgate.net | Attributed to the large dipole moment of nanoparticle dopants. |

| Dielectric Relaxation | Corresponds to rotation about the short molecular axis. mdpi.com | Relaxation frequency can be altered by doping. | Investigating the influence of nanoparticle anchoring on molecular dynamics. |

Advanced Applications and Device Integration of P Methoxybenzylidene P Decylaniline Based Materials

High-Performance Liquid Crystal Display Devices

The compound p-Methoxybenzylidene p-decylaniline (MBDA) is a promising nematic liquid crystal for enhancing display device capabilities. iphy.ac.cn Its inherent properties, such as negative dielectric anisotropy, are crucial for specific display modes. researchgate.net The performance of MBDA-based devices can be significantly improved by creating composite materials. The introduction of various nanomaterials as dopants allows for the precise tuning of the electro-optical characteristics of the liquid crystal, leading to faster response times and improved image quality. researchgate.nettandfonline.com

One area of significant research is the dispersion of quantum dots within the MBDA matrix. Studies on composites of MBDA and oil palm leaf-based porous carbon quantum dots (OPL QDs) have shown that the concentration of these quantum dots can dramatically alter the liquid crystal's properties. A key finding is that increasing the concentration of OPL QDs can induce a reversal in the sign of the dielectric anisotropy of the MBDA. researchgate.netfigshare.comtandfonline.com This modification is accompanied by a reduction in rotational viscosity, which directly contributes to a faster response time of the liquid crystal cell. figshare.comtandfonline.com For instance, in pure MBDA and composites with lower concentrations of OPL QDs, the fall time is faster than the rise time. figshare.comtandfonline.com However, at higher concentrations where the dielectric anisotropy sign flips, the rise time becomes faster than the fall time. figshare.comtandfonline.com

These remarkable findings from the study of MBDA and its composites are directly applicable to the development of advanced liquid crystal displays (LCDs). figshare.comtandfonline.com The ability to manipulate the dielectric anisotropy and reduce response times opens up possibilities for displays with higher refresh rates and reduced motion blur, which are critical for high-definition and next-generation display technologies. iphy.ac.cn

Table 1: Effect of Dopants on the Electro-Optical Properties of this compound (MBDA)

| Dopant Material | Effect on MBDA | Resulting Improvement for LCDs |

|---|---|---|

| Oil Palm Leaf-based Porous Carbon Quantum Dots (OPL QDs) | Reversal of the sign of dielectric anisotropy at higher concentrations. figshare.comtandfonline.com | Faster response times and reduced rotational viscosity. figshare.comtandfonline.com |

Photonics Applications (e.g., Phase Shifters, LC-Gratings, TIR Waveguides)

The tunable properties of this compound (MBDA) and related compounds make them highly suitable for a range of photonics applications beyond displays. figshare.comtandfonline.com The ability to modulate light through external stimuli is the foundation for various active optical components.

A key application lies in optical phase shifters . The principle of operation is based on the change in the refractive index of the liquid crystal in response to an applied field. Research on a similar compound, N-(p-methoxybenzylidene)-p-butylaniline (MBBA), has demonstrated the feasibility of opto-optical modulation. scispace.comnih.gov In these experiments, an Argon ion laser was used to modulate a Helium-Neon laser, achieving modulation frequencies up to 1.5 x 10³ pulses per second with low input power. scispace.comnih.gov This was achieved by inducing a change in the refractive index of the liquid crystal through molecular reorientation caused by the optical field of the modulating laser. scispace.com This effect, known as spatial self-phase modulation, is a result of the large nonlinearity of nematic liquid crystals. scispace.com Materials like MBDA, with their significant electro-optical and nonlinear optical properties, are therefore strong candidates for creating efficient, low-power, all-optical phase shifters and modulators.

The creation of Liquid Crystal Gratings (LC-Gratings) is another promising application. By creating periodic variations in the refractive index of the liquid crystal layer, a diffraction grating can be formed. These gratings can be switched on and off or tuned by applying an electric field, making them dynamic and reconfigurable. The laser-induced multiple-ring patterns observed in studies on MBBA are a direct result of diffraction from the laser-induced refractive index grating, showcasing the potential for such applications. scispace.com

While direct studies on MBDA in Total Internal Reflection (TIR) waveguides are not widely documented, the fundamental principles of liquid crystal optics suggest their potential use. A liquid crystal layer can be used as a cladding or guiding layer in a waveguide structure. By controlling the refractive index of the liquid crystal, it is possible to control the guiding properties of the waveguide or to switch the device between a guiding and non-guiding state.

Potential in Augmented Reality (AR) and Virtual Reality (VR) Displays

Augmented Reality (AR) and Virtual Reality (VR) systems represent the next frontier in display technology, demanding high-resolution, high-brightness, and fast-response-time displays to provide an immersive experience. ucf.edunih.gov Liquid crystal devices, particularly Liquid-Crystal-on-Silicon (LCoS) technology, are pivotal in the development of AR and VR headsets. nih.govmdpi.com

The performance of these advanced displays is critically dependent on the properties of the liquid crystal materials used. Key parameters for AR and VR displays include high-resolution density to eliminate the "screen-door effect," high luminance, and fast motion picture response time (MPRT) to suppress image blur. ucf.edu There is a constant need for liquid crystal materials that offer high transmittance while maintaining a fast response time. ucf.edu

This is where materials like this compound (MBDA) show significant potential. As demonstrated in studies on its composites, the response time of MBDA can be significantly reduced by doping it with specific nanomaterials. figshare.comtandfonline.com A faster response time is crucial for achieving the high frame rates necessary to prevent motion sickness and provide a realistic sense of presence in VR. Furthermore, the ability to tune the dielectric anisotropy could be leveraged to optimize the performance of different display modes used in AR and VR, such as fringe-field switching (FFS). ucf.edu

While current research on AR and VR displays often focuses on the device architecture, such as the use of multiplane displays to address the accommodation-vergence conflict, the underlying liquid crystal material is a fundamental component. researchgate.net The development of new liquid crystal mixtures with optimized properties, including low viscosity and high birefringence, is an active area of research aimed at improving the performance of LCoS devices for AR applications. The demonstrated tunability of MBDA makes it a valuable candidate for inclusion in such advanced liquid crystal mixtures tailored for the demanding requirements of AR and VR displays. figshare.comtandfonline.com

Smart Windows and Optical Switching Technologies

The application of liquid crystal technology extends to architectural and optical communication systems, most notably in the form of smart windows and optical switches. The ability of liquid crystals to change their optical state from transparent to scattering or opaque with the application of an electrical voltage is the core principle behind these technologies.

Smart windows utilize a layer of liquid crystal, often in a polymer-dispersed or polymer-stabilized configuration, sandwiched between two conductive glass panes. In the "off" state (no voltage), the liquid crystal molecules are randomly oriented, causing light to scatter and making the window opaque or translucent. When a voltage is applied, the molecules align, and the window becomes transparent. While specific research on this compound (MBDA) in commercial smart windows is limited, its fundamental electro-optical switching properties are well-suited for such applications. The development of MBDA composites with enhanced stability and switching characteristics could lead to more efficient and durable smart glass technologies.

In the realm of optical switching , the demand is for high-speed, low-power devices to manage data flow in optical networks. The principles demonstrated in opto-optical modulation experiments using the related compound N-(p-methoxybenzylidene)-p-butylaniline (MBBA) are directly applicable here. scispace.comnih.gov By using one light beam to control the passage of another through the liquid crystal, an all-optical switch can be created. The fast response times observed in these experiments suggest that liquid crystal-based switches could operate at speeds relevant for telecommunications. scispace.com The large optical nonlinearity of materials like MBBA and by extension, MBDA, is a key enabling factor for such devices, allowing for significant changes in the refractive index with relatively low power control signals. scispace.com This opens the door for developing compact, integrated optical switches and modulators for next-generation photonic circuits.

Future Research Directions and Emerging Paradigms for P Methoxybenzylidene P Decylaniline

Exploration of Novel Nanoparticle Dopants and Hybrid Systems

The practice of doping liquid crystals with nanoparticles has been a game-changer, offering a pathway to tailor their electro-optical properties. For MBDA, a systematic exploration of various nanoparticle dopants could lead to significant performance enhancements. Future research should focus on:

Quantum Dots (QDs): Investigating the influence of different sized and shaped QDs on the photoluminescent and electro-optical characteristics of MBDA. The unique quantum confinement effects of QDs could be harnessed to create highly tunable and efficient display and sensing technologies.

Metallic Nanoparticles: A detailed study on the effects of plasmonic nanoparticles, such as gold (Au) and silver (Ag), on the switching behavior and contrast ratio of MBDA-based systems. The surface plasmon resonance of these nanoparticles could be exploited to enhance local electric fields, leading to faster response times.

Ferroelectric Nanoparticles: Probing the impact of ferroelectric nanoparticles, like barium titanate (BaTiO₃), on the dielectric anisotropy and threshold voltage of MBDA. Such hybrid systems could exhibit unique memory effects and lower power consumption in devices.

The creation of these hybrid systems necessitates a deep understanding of the interfacial interactions between the nanoparticles and the MBDA host. Advanced characterization techniques, including high-resolution transmission electron microscopy (HR-TEM) and advanced spectroscopic methods, will be crucial in elucidating these interactions and guiding the design of new composite materials.

Investigation of External Stimuli Responsiveness (e.g., Magnetic Field, Light)

The ability of a material to respond to external stimuli is a cornerstone of smart material design. For MBDA, expanding the range of stimuli it can respond to beyond electric fields is a promising research direction.